molecular formula C14H9NO6 B578068 3-(4-Carboxyphenyl)-5-nitrobenzoic acid CAS No. 1261931-45-6

3-(4-Carboxyphenyl)-5-nitrobenzoic acid

Cat. No. B578068
CAS RN: 1261931-45-6
M. Wt: 287.227
InChI Key: IMMMKRJSBMQYKG-UHFFFAOYSA-N
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Description

The compound “3-(4-Carboxyphenyl)-5-nitrobenzoic acid” is a nitrobenzoic acid derivative. Nitrobenzoic acids are aromatic compounds containing a benzene ring which bears a carboxylic acid and a nitro group .


Molecular Structure Analysis

The molecular structure of “3-(4-Carboxyphenyl)-5-nitrobenzoic acid” would likely involve a benzene ring with a carboxylic acid and a nitro group. A related compound, “3-(4-Carboxyphenyl)propionic acid”, has a molecular formula of C10H10O4 .

Scientific Research Applications

Dalton Transactions

Research on dirhenium(III, II) paramagnetic complexes incorporating nitrobenzoate ligands reveals their potential in spectroscopic, structural, and cytotoxicity studies. The work focuses on the interaction of nitrobenzoic acid derivatives with dirhenium complexes, leading to insights into the electronic structures and antiproliferative properties of these compounds (Mallick et al., 2017).

Acta Crystallographica Section E: Structure Reports Online

The crystallographic analysis of compounds involving nitrobenzoic acid derivatives, such as 3,4-diaminopyridinium 4-nitrobenzoate–4-nitrobenzoic acid, provides insights into the intermolecular interactions and hydrogen bonding patterns. This study illustrates the intricate network formations and weak π–π interactions, which are crucial for understanding the solid-state properties of these compounds (Fun & Balasubramani, 2009).

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy

Investigations into the molecular structure, hyperpolarizability, and electronic properties of nitrobenzoate derivatives like 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate have been conducted. This research delves into the vibrational spectroscopy and theoretical calculations, shedding light on the molecular stability and electronic transitions within these compounds (Kumar et al., 2014).

Archives of Biochemistry and Biophysics

The synthesis and application of aromatic disulfides, such as 5,5′-dithiobis(2-nitrobenzoic acid), for the determination of sulfhydryl groups in biological materials, have been reported. This study demonstrates the utility of nitrobenzoic acid derivatives in biochemical assays and their potential interactions with blood components (Ellman, 1959).

properties

IUPAC Name

3-(4-carboxyphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-13(17)9-3-1-8(2-4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMMKRJSBMQYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689930
Record name 5-Nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261931-45-6
Record name [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261931-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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